molecular formula C13H9BrO2 B1518990 2'-Bromobiphenyl-3-carboxylic acid CAS No. 1049143-36-3

2'-Bromobiphenyl-3-carboxylic acid

Cat. No. B1518990
M. Wt: 277.11 g/mol
InChI Key: DEELEWDUQGZTHG-UHFFFAOYSA-N
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Description

2’-Bromobiphenyl-3-carboxylic acid is an organic compound with the linear formula C13H9BrO2 . It has a molecular weight of 277.12 g/mol . The IUPAC name for this compound is 2’-bromo[1,1’-biphenyl]-3-carboxylic acid .


Synthesis Analysis

The synthesis of 2’-Bromobiphenyl-3-carboxylic acid involves several steps. The reaction starts with the carboxylic acid reacting with PBr3 to form an acid bromide and HBr . The acid bromide then undergoes tautomerization into its enol tautomer, which subsequently reacts with Br2 to give α-bromination . Finally, the product undergoes nucleophilic acyl substitution, causing the hydrolysis of the acid bromide to reform the carboxylic acid .


Molecular Structure Analysis

The molecular structure of 2’-Bromobiphenyl-3-carboxylic acid consists of a carboxylic acid group attached to a biphenyl group, which has a bromine atom on the 2’ position . The InChI code for this compound is 1S/C13H9BrO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16) .


Chemical Reactions Analysis

Carboxylic acids, including 2’-Bromobiphenyl-3-carboxylic acid, can undergo a variety of reactions. They can react with bases to form ionic salts . They can also undergo substitution at the carbonyl bond, most of which involve attack by a nucleophile . Additionally, they can undergo decarboxylation, where the R-C bond is broken in such a way that CO2 is lost and R-H is formed .


Physical And Chemical Properties Analysis

2’-Bromobiphenyl-3-carboxylic acid is a solid with a melting point of 192-196 °C .

Scientific Research Applications

  • Organic Synthesis

    • Carboxylic acids are used in the synthesis of a variety of organic compounds .
    • They can participate in various reactions such as substitution, elimination, and oxidation .
  • Nanotechnology

    • Carboxylic acids are used in nanotechnology for the modification of the surface of metallic nanoparticles and carbon nanostructures .
    • They promote the dispersion and incorporation of these nanoparticles or nanostructures .
  • Polymers

    • Carboxylic acids are used in the production of polymers and biopolymers .
    • They can be used as monomers, additives, and catalysts .

Safety And Hazards

2’-Bromobiphenyl-3-carboxylic acid is classified as Acute Tox. 4 Oral, Aquatic Chronic 2, and Eye Irrit. 2 . It is harmful if swallowed, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing eye protection/face protection, and washing skin thoroughly after handling .

properties

IUPAC Name

3-(2-bromophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEELEWDUQGZTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651800
Record name 2'-Bromo[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Bromobiphenyl-3-carboxylic acid

CAS RN

1049143-36-3
Record name 2'-Bromo[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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